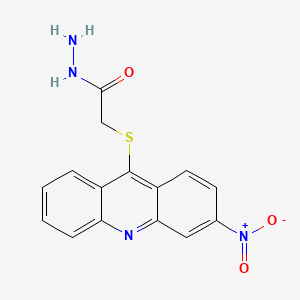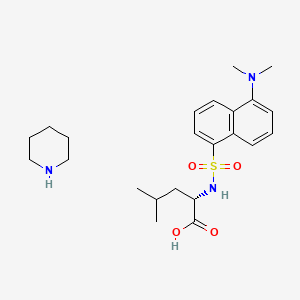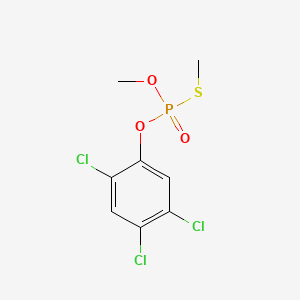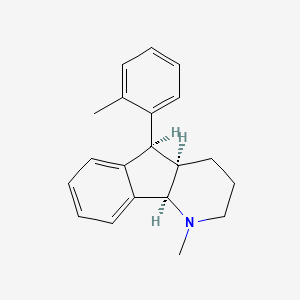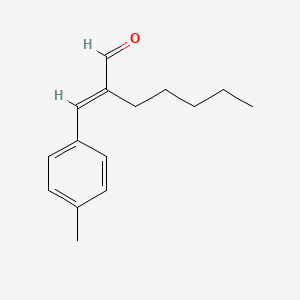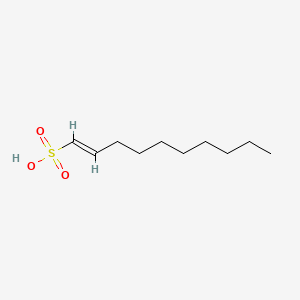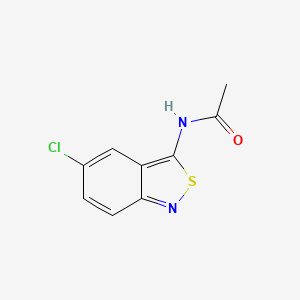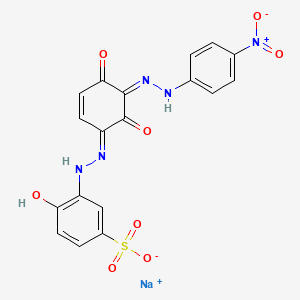
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluoro-substituted benzothiazole moiety and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could yield a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity or stability, while the benzothiazole moiety might interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazol-5-ol, 1-(2-benzothiazolyl)-3-methyl-: Lacks the fluoro group, which might affect its reactivity and binding properties.
1H-Pyrazol-5-ol, 1-(6-chloro-2-benzothiazolyl)-3-methyl-: Contains a chloro group instead of a fluoro group, which could influence its chemical behavior and biological activity.
Uniqueness
The presence of the fluoro group in 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, lipophilicity, and binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
92537-77-4 |
|---|---|
Molekularformel |
C11H8FN3OS |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H8FN3OS/c1-6-4-10(16)15(14-6)11-13-8-3-2-7(12)5-9(8)17-11/h2-5,14H,1H3 |
InChI-Schlüssel |
ILBWUZVFHLBMOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

